![molecular formula C31H34P2 B13839002 (3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(dicyclohexylphosphino)ferrocene: is an organophosphorus compound that features a ferrocene backbone with two dicyclohexylphosphino groups attached. This compound is widely used as a ligand in various catalytic processes, particularly in homogeneous catalysis. Its unique structure allows it to stabilize a variety of transition states, making it a valuable tool in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Bis(dicyclohexylphosphino)ferrocene can be synthesized by reacting dilithioferrocene with chlorodicyclohexylphosphine. The reaction typically occurs under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Fe(C5H4Li)2+2ClP(C6H11)2→Fe(C5H4P(C6H11)2)2+2LiCl
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of continuous flow reactors and automated systems can enhance the production efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Bis(dicyclohexylphosphino)ferrocene primarily undergoes coordination reactions where it acts as a ligand to form complexes with various metals. These complexes are then used in catalytic processes.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: This compound is used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Ruthenium-Catalyzed Reactions: It is also employed in ruthenium-catalyzed reactions, including alcohol-allene C-C coupling reactions
Major Products: The major products formed from these reactions are typically complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
Chemistry: 1,1’-Bis(dicyclohexylphosphino)ferrocene is extensively used in synthetic organic chemistry as a ligand in various catalytic processes. It helps in the formation of C-C and C-X bonds, which are crucial in the synthesis of complex organic molecules .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this ligand can have significant biological and medicinal properties. For example, it is used in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its role in catalysis helps in the efficient and selective synthesis of high-value products .
Mécanisme D'action
Mechanism: 1,1’-Bis(dicyclohexylphosphino)ferrocene acts as a ligand that coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by stabilizing transition states and intermediates. The dicyclohexylphosphino groups provide steric bulk, which can influence the selectivity and reactivity of the catalytic process .
Molecular Targets and Pathways: The primary molecular targets are the metal centers in the catalytic complexes. The pathways involved include various catalytic cycles such as oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used in similar catalytic processes but has different steric and electronic properties due to the phenyl groups.
1,1’-Bis(diisopropylphosphino)ferrocene: Another similar ligand with different steric properties.
1,2-Bis(dicyclohexylphosphino)ethane: Used in similar applications but has a different backbone structure
Uniqueness: 1,1’-Bis(dicyclohexylphosphino)ferrocene is unique due to its combination of a ferrocene backbone and bulky dicyclohexylphosphino groups. This combination provides a unique balance of steric and electronic properties, making it highly effective in stabilizing various catalytic intermediates and transition states .
Propriétés
Formule moléculaire |
C31H34P2 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
(3-tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane |
InChI |
InChI=1S/C31H34P2/c1-22(2)23-12-10-14-25(20-23)32-29-18-8-6-16-27(29)28-17-7-9-19-30(28)33-26-15-11-13-24(21-26)31(3,4)5/h6-22,32-33H,1-5H3 |
Clé InChI |
HIVCNMNIBNSSRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)PC2=CC=CC=C2C3=CC=CC=C3PC4=CC=CC(=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


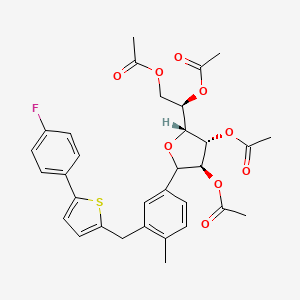

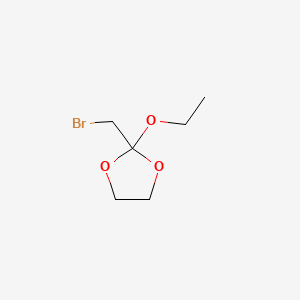

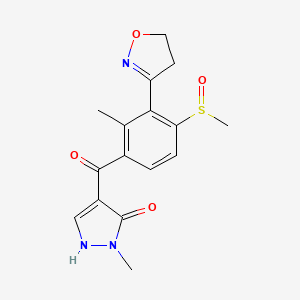

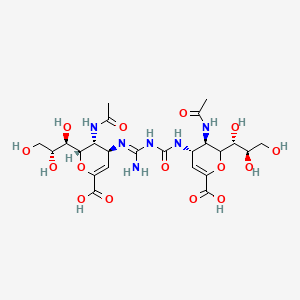
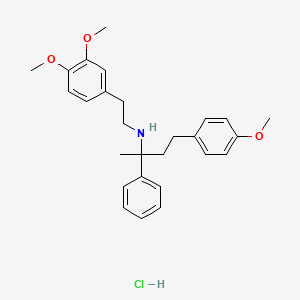
![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
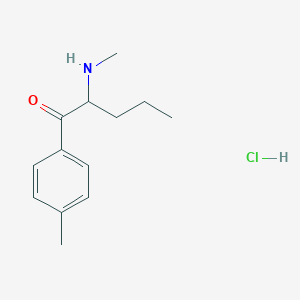
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
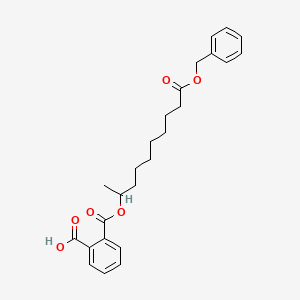
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
